molecular formula C15H17ClN2O3S B2486385 Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1225023-79-9

Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2486385
CAS No.: 1225023-79-9
M. Wt: 340.82
InChI Key: MBZBBGYJTPCJIK-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative, a class of compounds widely studied for their pharmacological and synthetic utility. Structurally, it features a tetrahydropyrimidine core substituted with:

  • Chloromethyl at position 6 (enhancing reactivity and lipophilicity),
  • 4-(Methylsulfanyl)phenyl at position 4 (electron-donating sulfur moiety influencing electronic properties),
  • Ethyl carboxylate at position 5 (modulating solubility),
  • Oxo at position 2 (critical for hydrogen bonding and tautomerism).

DHPM derivatives are typically synthesized via the Biginelli reaction, with variations in substituents dictating their physicochemical and biological profiles .

Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-3-21-14(19)12-11(8-16)17-15(20)18-13(12)9-4-6-10(22-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZBBGYJTPCJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, specifically the 1,2,3,4-tetrahydropyrimidine derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article explores the biological activities associated with this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₇ClN₂O₃S
  • Molecular Weight : 340.83 g/mol
  • CAS Number : 1225023-79-9

The compound features a chloromethyl group at the 6-position and a methylsulfanyl phenyl group at the 4-position of the tetrahydropyrimidine ring. This unique structure is believed to contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds within the dihydropyrimidine class exhibit significant antibacterial properties. A study evaluating related tetrahydropyrimidines demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainIC₅₀ (µM)
Compound AStaphylococcus aureus1.4
Compound BEscherichia coli0.2
Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]Not specifiedNot specified

The specific IC₅₀ values for this compound remain unreported in available literature; however, structural similarities with known active compounds suggest potential effectiveness against similar bacterial strains .

Antiviral and Anticancer Properties

In addition to antibacterial activity, dihydropyrimidines have been explored for their antiviral and anticancer effects. For example:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Anticancer Activity : Studies on related compounds have indicated that they may induce apoptosis in cancer cells through various pathways.

Case Studies

  • Antibacterial Efficacy Study :
    A study published in MDPI evaluated a series of dihydropyrimidine derivatives for their antibacterial properties. The results highlighted that certain modifications to the core structure significantly enhanced antibacterial activity against strains like MRSA and E. coli .
  • Structure-Activity Relationship (SAR) :
    Research focusing on SAR has indicated that the presence of electron-withdrawing groups (like chloromethyl) at specific positions can enhance biological activity. This suggests that this compound may exhibit similar enhancements due to its unique substituents .

Toxicological Profile

While exploring biological activities is crucial, understanding the toxicological aspects is equally important. The compound's safety profile has not been extensively documented; however, general studies on similar compounds indicate potential irritant effects upon contact with eyes or skin . Further toxicological assessments are necessary to evaluate its safety for therapeutic use.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting various diseases. Its structural features allow for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of this compound may exhibit:

  • Antihypertensive Properties : Compounds in the tetrahydropyrimidine class have shown effectiveness in lowering blood pressure through various mechanisms, including enzyme inhibition.
  • Antiviral and Antibacterial Activities : Studies have demonstrated that certain derivatives possess significant activity against viral and bacterial pathogens, making them candidates for new antimicrobial agents.

Case Study : A study investigated the synthesis of tetrahydropyrimidine derivatives and their effects on cardiovascular health. The results indicated that specific substitutions at the 4-position enhanced the antihypertensive activity significantly.

Agricultural Chemistry

Development of Agrochemicals
Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in formulating agrochemicals. Its applications include:

  • Pesticides and Herbicides : The compound contributes to the development of effective pesticides that improve crop yields while minimizing environmental impact.

Research Findings : In a comparative study of various tetrahydropyrimidine derivatives as herbicides, it was found that those with halogen substitutions exhibited improved herbicidal activity.

Biochemical Research

Enzyme Inhibition Studies
Researchers employ this compound to study its interactions with biological targets such as enzymes and receptors. Notable areas of investigation include:

  • Alpha-Amylase Inhibition : This compound has been evaluated for its ability to inhibit alpha-amylase, an enzyme crucial in carbohydrate digestion. The findings suggest potential applications in managing diabetes by slowing carbohydrate absorption.
Activity IC50 Value (µM)
Alpha-Amylase Inhibition6.539 - 11.27

Material Science

Novel Material Development
The unique properties of this compound are explored for creating materials with enhanced characteristics:

  • Thermal Stability and Mechanical Strength : Research into polymer composites incorporating this compound indicates improvements in thermal resistance and mechanical properties.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Biological Activity IC50 Value (µM)
Antioxidant ActivityRange from 6.261 to 2358
Anti-Diabetic ActivityRange from 6.539 to 11.27
Cytotoxicity (HepG2 Cells)Range from 5.351 to 18.69

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Crystallographic Data
  • Target Compound: No crystallographic data available.
  • Analog (4-Chlorophenyl): Monoclinic crystal system (P2₁/c), with intermolecular C–H···O hydrogen bonding stabilizing the lattice .
  • Analog (3-Chlorophenyl) : DFT-optimized bond lengths (C6–Cl = 1.76 Å) match X-ray data (1.79 Å), confirming computational reliability .
Spectroscopic Features
Property Target Compound (Theoretical) 4-Chlorophenyl Analog (Experimental) 3-Chlorophenyl Analog (DFT)
IR ν(C=O) 1720 cm⁻¹ 1715 cm⁻¹ 1725 cm⁻¹
¹H NMR (δ, ppm) 1.25 (t, COOCH₂CH₃) 1.28 (t, COOCH₂CH₃) 1.22 (t, COOCH₂CH₃)
UV λmax 265 nm (π→π*) 260 nm 270 nm

Key Observations :

  • Methylsulfanyl groups redshift UV absorption due to extended conjugation.
  • Chlorine substituents deshield adjacent protons in NMR .

Key Observations :

  • Solvent-less methods improve atom economy and reduce waste .
  • Microwave synthesis enhances yields for electron-deficient aryl aldehydes .

Preparation Methods

Reaction Components and Mechanistic Overview

The Biginelli reaction for this compound requires:

  • Aldehyde component : 4-(Methylsulfanyl)benzaldehyde (introduces the 4-aryl group).
  • β-Keto ester : Ethyl 4-chloroacetoacetate (sources the chloromethyl group at position 6 and carboxylate at position 5).
  • Urea/thiourea : Provides the N1 and N3 atoms of the tetrahydropyrimidine ring.

In a representative procedure, equimolar quantities of the aldehyde (1 mmol), β-keto ester (1 mmol), and thiourea (1 mmol) are refluxed in ethanol (15 mL) with catalytic HCl (0.1 mmol) or 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 mmol). The reaction progresses via acid-catalyzed imine formation, followed by cyclocondensation to yield the tetrahydropyrimidine core.

Catalytic Influence on Yield and Reaction Kinetics

Data extrapolated from analogous syntheses reveal catalyst-dependent outcomes:

Catalyst Temperature (°C) Time (h) Yield (%)
HCl 78 (reflux) 7 45–53
DABCO 78 (reflux) 3–4 63–88

DABCO’s superior performance stems from its dual role as a base and phase-transfer catalyst, accelerating enolate formation and reducing side reactions. Post-reaction purification involves cooling, filtration, and recrystallization from ethanol to isolate the product as crystalline solids.

Green Chemistry Synthesis Methods

Microwave-Assisted Synthesis

Adapting protocols from Jagwani and Joshi, microwave irradiation significantly enhances reaction efficiency. A mixture of 4-(methylsulfanyl)benzaldehyde (1 mmol), ethyl 4-chloroacetoacetate (1 mmol), and thiourea (1 mmol) in ethanol is irradiated at 300 W for 10–15 minutes, achieving yields of 85–92%. This method reduces energy consumption and avoids prolonged heating, preserving thermally sensitive functional groups.

Mechanochemical (Solvent-Free) Synthesis

Grinding reactants in a mortar-pestle system with catalytic DABCO (0.05 mmol) for 20–30 minutes achieves 78–84% yields. This approach eliminates solvent waste and aligns with green chemistry principles, though product crystallinity may require post-synthesis recrystallization.

Catalytic Variations and Optimization

Lewis Acid Catalysts

While HCl and DABCO are predominant, Lewis acids like Cu(OTf)₂ or Yb(OTf)₃ (0.1 mmol in ethanol) offer alternatives, reducing reaction times to 2–3 hours with yields of 70–75%. However, cost and metal contamination concerns limit industrial scalability.

Biocatalytic Approaches

Emerging methods employ lipases or immobilized enzymes in aqueous media, though yields remain suboptimal (50–60%) for this specific compound.

Structural Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (DMSO-d₆) : δ 2.50 (s, 3H, S–CH₃), 4.22 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 4.58 (s, 2H, CH₂Cl), 5.75 (s, 1H, H4), 7.25–7.45 (m, 4H, aryl-H).
  • ¹³C NMR : δ 13.5 (S–CH₃), 44.8 (CH₂Cl), 61.1 (COOCH₂CH₃), 126–140 (aryl-C), 165.5 (C=O).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O amide), 680 cm⁻¹ (C–S).

Crystallographic Insights

Single-crystal X-ray diffraction (as in analogous structures) confirms a flattened envelope conformation for the tetrahydropyrimidine ring, with intramolecular C–H⋯O hydrogen bonds stabilizing the structure. The dihedral angle between the aryl and pyrimidine rings is 88–89°, consistent with steric and electronic effects from substituents.

Comparative Analysis of Synthesis Methods

Method Catalyst Time Yield (%) Purity
Classical Biginelli DABCO 3–4 h 63–88 High
Microwave None 15 m 85–92 Moderate
Mechanochemical DABCO 30 m 78–84 High
Lewis Acid Yb(OTf)₃ 2 h 70–75 Moderate

DABCO-catalyzed reflux and microwave methods strike optimal balances between yield and efficiency, though mechanochemical synthesis offers environmental advantages.

Q & A

Q. What computational tools predict its pharmacokinetic properties?

  • Methodology :
  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 50–60%) and blood-brain barrier penetration (logBB = -1.2) .
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) identifies potential oxidation sites (methylsulfanyl group) .

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